molecular formula C14H13Cl2N3O B2916738 6-Chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-2-carboxamide;hydrochloride CAS No. 1606940-65-1

6-Chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-2-carboxamide;hydrochloride

Cat. No. B2916738
CAS RN: 1606940-65-1
M. Wt: 310.18
InChI Key: APHHDXXXGGGANW-UHFFFAOYSA-N
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Description

Indole derivatives are a significant group of heterocyclic compounds found in many natural products and drugs . They play a crucial role in cell biology and have been found in many important synthetic drug molecules . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Various methods of synthesis have been investigated, including the use of carboxylic acid activators .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives have been prepared and reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives showed inhibitory activity against influenza A .


Physical And Chemical Properties Analysis

Indole is a crystalline, colorless compound with specific odors . It is an important heterocyclic system that provides the skeleton to many compounds .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory activities .

Anticancer Activity

Indole derivatives have been found to possess anticancer properties . They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells .

Anti-HIV Activity

Indole derivatives have been reported to possess anti-HIV activity . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . They can help in neutralizing harmful free radicals in the body .

Antimicrobial Activity

Indole derivatives have been reported to possess antimicrobial activity . They can inhibit the growth of harmful microorganisms .

Antitubercular Activity

Indole derivatives have been found to possess antitubercular properties . They can inhibit the growth of Mycobacterium tuberculosis .

Antidiabetic Activity

Indole derivatives have been reported to possess antidiabetic activity . They can help in controlling blood sugar levels .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

6-chloro-N-(2,3-dihydro-1H-indol-5-yl)pyridine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O.ClH/c15-13-3-1-2-12(18-13)14(19)17-10-4-5-11-9(8-10)6-7-16-11;/h1-5,8,16H,6-7H2,(H,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHHDXXXGGGANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)NC(=O)C3=NC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(2,3-dihydro-1H-indol-5-YL)pyridine-2-carboxamide hydrochloride

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